(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine
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Overview
Description
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine is an organic compound that features a trimethylsilyl group attached to a prop-2-en-1-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Common bases used include triethylamine or pyridine.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Could be used in the development of pharmaceuticals.
Industry: May find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine would depend on its specific application. Generally, the compound might interact with molecular targets through its imine and trimethylsilyl groups, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-amine: Similar structure but with an amine group.
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-aldehyde: Similar structure but with an aldehyde group.
Uniqueness
(1E)-N-Methyl-3-(trimethylsilyl)prop-2-en-1-imine is unique due to its specific combination of an imine group and a trimethylsilyl group, which can impart distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
113537-86-3 |
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Molecular Formula |
C7H15NSi |
Molecular Weight |
141.29 g/mol |
IUPAC Name |
N-methyl-3-trimethylsilylprop-2-en-1-imine |
InChI |
InChI=1S/C7H15NSi/c1-8-6-5-7-9(2,3)4/h5-7H,1-4H3 |
InChI Key |
WUDOSCSPOJPLQI-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC=C[Si](C)(C)C |
Origin of Product |
United States |
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